2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid
Overview
Description
2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid (EEPA) is an organic compound that has recently been studied for its potential applications in scientific research. EEPA is an imidazole-containing carboxylic acid that is synthesized from ethyl acetoacetate and 3-ethyl-2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxylate. EEPA is a white powder that is soluble in water and other polar solvents.
Scientific Research Applications
VEGFR-2 Kinase Inhibition
One significant application in scientific research for compounds related to 2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid is in the development of VEGFR-2 kinase inhibitors. A study designed and synthesized a series of compounds, namely 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones, which were identified as a new class of VEGFR-2 kinase inhibitors. The research highlights the synthesis of various derivatives and evaluates their inhibitory activity on VEGFR-2 kinase, presenting a promising avenue for therapeutic intervention in diseases where VEGFR-2 is implicated (Han et al., 2012).
Synthesis of Novel Compounds
Another application is found in the synthesis of novel organic compounds. Research demonstrates the synthesis of a range of compounds starting from 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one and its derivatives. These pathways involve multiple steps, including nitration, alkylation, and reactions with itaconic acid, leading to the formation of complex molecules like 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids. Such synthetic routes are fundamental in medicinal chemistry for the creation of new drug candidates or for the study of biological processes (Smolyar et al., 2007).
Chemical Reactivity and Synthesis Methodology
Further research delves into the chemical reactivity and synthesis methodology of related compounds. Studies have explored the reactions of derivatives such as 1,3-Dialkyl-5-amino-1,3-dihydro-2H-imidazo-[4,5-b]pyridin-2-ones with other chemicals, leading to the synthesis of intricate molecular structures. Such research not only advances the understanding of chemical reactivity but also contributes to the development of new synthesis methods that can be applied in the production of pharmaceuticals and other chemical entities (Smolyar & Lomov, 2009).
properties
IUPAC Name |
2-(3-ethyl-2-oxoimidazo[4,5-b]pyridin-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-2-12-9-7(4-3-5-11-9)13(10(12)16)6-8(14)15/h3-5H,2,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVJVDFWBIMICW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)N(C1=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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